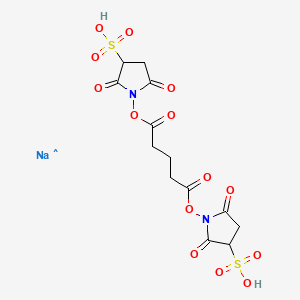

![molecular formula C11H13NO2S B12316570 4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)

4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

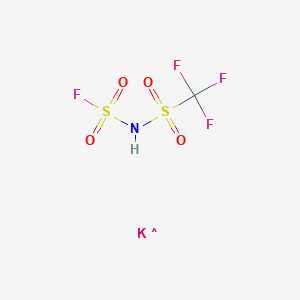

4-[(4-Metilfenil)amino]-2,3-dihidro-1λ6-tiofeno-1,1-diona es un compuesto orgánico con la fórmula molecular C11H13NO2S y un peso molecular de 223,29 g/mol . . Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiofeno sustituido con un grupo 4-metilfenilamino.

Métodos De Preparación

La síntesis de 4-[(4-Metilfenil)amino]-2,3-dihidro-1λ6-tiofeno-1,1-diona involucra múltiples pasos. Un método común incluye la reacción de 4-metilfenilamina con un derivado de tiofeno bajo condiciones específicas . La reacción generalmente requiere un catalizador y se lleva a cabo bajo temperatura y presión controladas para garantizar que se obtenga el producto deseado. Los métodos de producción industrial pueden involucrar síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza .

Análisis De Reacciones Químicas

4-[(4-Metilfenil)amino]-2,3-dihidro-1λ6-tiofeno-1,1-diona experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones en Investigación Científica

Este compuesto tiene varias aplicaciones en investigación científica. En química, se utiliza como un bloque de construcción para sintetizar moléculas más complejas. En biología, se puede estudiar por sus posibles actividades biológicas, como propiedades antimicrobianas o antiinflamatorias. En medicina, los investigadores investigan su potencial como candidato a fármaco para diversas enfermedades. Industrialmente, se puede utilizar en la producción de tintes, pigmentos y otros productos químicos especiales.

Aplicaciones Científicas De Investigación

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties. In medicine, researchers investigate its potential as a drug candidate for various diseases. Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

El mecanismo de acción de 4-[(4-Metilfenil)amino]-2,3-dihidro-1λ6-tiofeno-1,1-diona involucra su interacción con objetivos moleculares y vías específicas . Puede actuar inhibiendo ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares . Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de su uso .

Comparación Con Compuestos Similares

4-[(4-Metilfenil)amino]-2,3-dihidro-1λ6-tiofeno-1,1-diona se puede comparar con otros compuestos similares, como el 4,4’-Bis(4-metilfenil)aminobenzaldehído . Si bien ambos compuestos contienen un grupo 4-metilfenilamino, sus diferencias estructurales conducen a propiedades químicas y físicas únicas . El anillo de tiofeno en 4-[(4-Metilfenil)amino]-2,3-dihidro-1λ6-tiofeno-1,1-diona proporciona reactividad y aplicaciones distintas en comparación con el derivado de benzaldehído .

Propiedades

Fórmula molecular |

C11H13NO2S |

|---|---|

Peso molecular |

223.29 g/mol |

Nombre IUPAC |

N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-4-amine |

InChI |

InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-5,8,12H,6-7H2,1H3 |

Clave InChI |

UVAKEUVIRJBNOE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)NC2=CS(=O)(=O)CC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12316501.png)

![4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12316508.png)

![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)

![[3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12316528.png)

![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)